molecular formula C15H10ClFN2OS B2459644 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 912760-49-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No. B2459644
CAS RN: 912760-49-7
M. Wt: 320.77
InChI Key: FHFSASWIFJWWIZ-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, commonly known as CMBF, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CMBF belongs to the benzothiazole family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties. In

Scientific Research Applications

Antitumor Applications

Research has revealed the synthesis of fluorinated benzothiazoles, including compounds similar to "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide," demonstrating potent cytotoxicity against certain human breast cancer cell lines while exhibiting minimal activity against non-malignant and other types of cancer cells. This suggests a potential application of such compounds in the treatment of breast cancer, with specific cytotoxicity indicating a possible therapeutic window (Hutchinson et al., 2001).

Antimicrobial Applications

Another study has synthesized fluorobenzamides containing thiazole and thiazolidine structures, showing promising antimicrobial activities against a range of bacterial and fungal strains. The presence of a fluorine atom at the 4th position of the benzoyl group in these compounds was essential for enhancing their antimicrobial activity, indicating the structural importance of fluorine in achieving desired biological effects (Desai et al., 2013).

Pharmacological Evaluation

Further research into 4-thiazolidinone derivatives as benzodiazepine receptor agonists includes the synthesis of compounds bearing structural similarities to "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide." These compounds have been evaluated for their anticonvulsant activity, showing considerable efficacy in models of electroshock and pentylenetetrazole-induced lethal convulsions. This highlights the potential of such compounds in the development of new treatments for epilepsy and related conditions (Faizi et al., 2017).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including those structurally related to "N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide," have been conducted to assess their photovoltaic efficiency and ligand-protein interactions. These compounds demonstrated good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, illustrating their versatility beyond pharmaceutical applications (Mary et al., 2020).

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2OS/c1-8-2-7-11(16)13-12(8)18-15(21-13)19-14(20)9-3-5-10(17)6-4-9/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFSASWIFJWWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

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